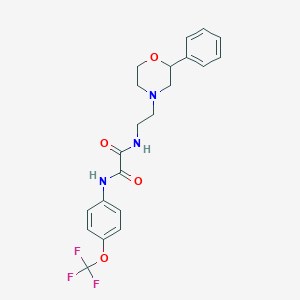

N1-(2-(2-Phenylmorpholino)ethyl)-N2-(4-(Trifluormethoxy)phenyl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

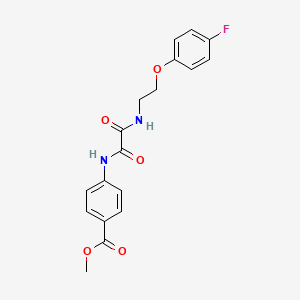

N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (PTO-1) is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling and glucose homeostasis.

Wirkmechanismus

N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide acts as a competitive inhibitor of PTP1B, preventing its dephosphorylation of insulin receptor substrate-1 (IRS-1) and other key signaling molecules in the insulin signaling pathway. This leads to enhanced insulin signaling and improved glucose uptake in insulin-sensitive tissues.

Biochemical and physiological effects:

N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has been shown to have a number of biochemical and physiological effects in animal models. These include improved glucose tolerance, enhanced insulin sensitivity, reduced body weight and adiposity, and improved lipid metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several advantages as a research tool. It is a highly specific inhibitor of PTP1B, with minimal off-target effects. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has some limitations as well. It is not orally bioavailable, meaning that it must be administered through injection. Additionally, it has a relatively short half-life in vivo, requiring frequent dosing.

Zukünftige Richtungen

There are several potential future directions for research involving N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide. One area of interest is the development of more potent and selective PTP1B inhibitors, which could have greater therapeutic potential. Additionally, N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide could be used to study the role of PTP1B in other physiological processes beyond glucose homeostasis, such as cancer and inflammation. Finally, N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide could be used as a tool to study the molecular mechanisms underlying the development of insulin resistance and other metabolic disorders.

Synthesemethoden

N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can be synthesized using a multi-step process involving the reaction of various reagents such as 2-phenylmorpholine, 4-trifluoromethoxyphenylboronic acid, and oxalyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

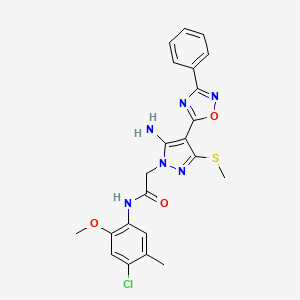

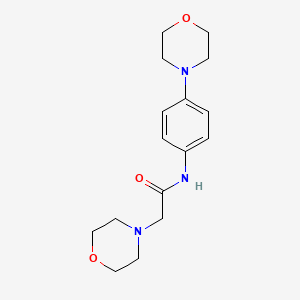

- Die Verbindung wurde auf ihre entzündungshemmende Aktivität untersucht. Insbesondere wurden Derivate dieser Verbindung synthetisiert und bewertet. Unter diesen Derivaten zeigten Verbindungen mit einer Methoxygruppe in der sechsten Position des Benzothiazolrings, die mit Piperidin- und Morpholin-Einheiten versehen waren, eine vielversprechende COX-1-Hemmung (IC50-Werte von 11,34 µM bzw. 11,21 µM) und eine ausgezeichnete COX-2-Selektivität (SI-Werte von 103,09 bzw. 101,90). Darüber hinaus zeigten sie eine signifikante Hemmung der Albumindenaturierung .

- Obwohl dies für diese spezielle Verbindung nicht explizit erwähnt wird, haben verwandte Indolderivate antioxidative Aktivitäten gezeigt. Beispielsweise zeigten (E)-1-((2-Phenyl-3H-inden-1-yl)methylen)-4-substituierte Thiosemicarbazide, eine Klasse von Indol-basierten Verbindungen, potente antioxidative Wirkungen .

- Indole, einschließlich dieser Verbindung, spielen eine entscheidende Rolle in Mehrkomponentenreaktionen zur Synthese verschiedener heterocyclischer Gerüste. Forscher haben ihre Anwendung bei der Konstruktion komplexer heterocyclischer Verbindungen untersucht .

Entzündungshemmende Eigenschaften

Antioxidatives Potenzial

Heterocyclische Synthese

Eigenschaften

IUPAC Name |

N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O4/c22-21(23,24)31-17-8-6-16(7-9-17)26-20(29)19(28)25-10-11-27-12-13-30-18(14-27)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,25,28)(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHNVTZEYWXZGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate](/img/structure/B2403787.png)

![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2403794.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)

![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)